molecular formula C7H7NO B1332963 2-Methylisonicotinaldehyde CAS No. 63875-01-4

2-Methylisonicotinaldehyde

Cat. No.: B1332963
CAS No.: 63875-01-4
M. Wt: 121.14 g/mol
InChI Key: SUMAWDZJEIQACJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylisonicotinaldehyde can be synthesized using methanol as a raw material through a chemical reaction. One of the synthetic routes involves the following steps :

  • A solution of N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine (6.4 g, 39 mmol) in methanol (25 ml) is added dropwise to a mixture of sodium periodate (25.2 g, 117 mmol) and methanol (25 ml) at room temperature.
  • The mixture is stirred at the same temperature for 1 hour.
  • The precipitates are filtered off, and the filtrate is concentrated.
  • The residue is combined with water and extracted with ethyl acetate.
  • The organic layer is washed with saturated brine and dried over magnesium sulfate.
  • The solvent is evaporated to give the titled compound (3.7 g, 78 percent yield).

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylisonicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: 2-Methylisonicotinic acid.

    Reduction: 2-Methylisonicotinalcohol.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-Methylisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. This compound can also participate in hydrogen bonding and electrostatic interactions, influencing the stability and conformation of molecular complexes.

Comparison with Similar Compounds

2-Methylisonicotinaldehyde can be compared with other similar compounds, such as:

    2-Fluoroisonicotinaldehyde: Similar structure but with a fluorine atom instead of a methyl group.

    3-Aminoisonicotinaldehyde: Similar structure but with an amino group at the third position.

    4-Pyridinecarboxaldehyde: Similar structure but without the methyl group.

Uniqueness

This compound is unique due to the presence of both a methyl group and an aldehyde group on the pyridine ring, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

2-Methylisonicotinaldehyde (CAS No. 63875-01-4) is an organic compound with the molecular formula C7H7NO. It is a derivative of isonicotinic aldehyde and has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Weight : 135.14 g/mol
  • Boiling Point : Not specified
  • Solubility : Soluble in organic solvents; specific solubility data varies across studies.
  • Log P (Partition Coefficient) : Indicates moderate hydrophobicity, which may influence its bioavailability.

Mechanisms of Biological Activity

This compound exhibits several biological activities attributed to its structural features:

  • Antimicrobial Activity : Studies have indicated that derivatives of isonicotinic aldehydes possess antimicrobial properties. The presence of the nitrogen atom in the pyridine ring may contribute to this activity by interacting with microbial enzymes or membranes.
  • Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which is crucial in preventing oxidative stress-related damage in cells. This property may be linked to its ability to scavenge free radicals.
  • Enzyme Inhibition : Research suggests that this compound can inhibit certain enzymes involved in metabolic pathways, potentially making it a candidate for drug development targeting specific diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging of free radicals
Enzyme InhibitionInhibition of metabolic enzymes

Case Study: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry examined the antimicrobial effects of various isonicotinic aldehyde derivatives, including this compound. The compound was tested against several bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic processes.

Case Study: Antioxidant Activity

In a study evaluating the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, it was found to exhibit a notable reduction in DPPH radical concentration, indicating strong scavenging activity. This suggests potential applications in formulations aimed at reducing oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound helps elucidate how modifications to its chemical structure can enhance or diminish its biological activities. For instance:

  • Substituent Variations : Altering the methyl group position on the pyridine ring can significantly impact both antimicrobial and antioxidant properties.
  • Functional Group Modifications : Introducing different functional groups could enhance enzyme inhibition capabilities, making it a valuable lead compound for drug design.

Properties

IUPAC Name

2-methylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-4-7(5-9)2-3-8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMAWDZJEIQACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376651
Record name 2-METHYLISONICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63875-01-4
Record name 2-METHYLISONICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyridine-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine (6.4 g, 39 mmol) in methanol (25 ml) was added dropwise to a mixture of sodium periodate (25.2 g, 117 mmol) and methanol (25 ml) at room temperature. The mixture was stirred at the same temperature for 1 hr. The precipitates were filtered off, and the filtrate was concentrated. The residue was combined with water and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated to give the titled compound (3.7 g, 78%).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (1.6 M solution in hexanes, 6.32 mL, 12.6 mmol) in THF (50 mL) was cooled to −78° C. A solution of 4-bromo-2-methyl-pyridine (2.00 g, 11.6 mmol.) in anhydrous THF (5 mL) was added. The resulting mixture was stirred for 5 minutes, then anhydrous N,N dimethylformamide (3.39 g, 46.4 mmol,) was added. The solution was stirred for 90 min at −78° C. and quenched with saturated aqueous NH4Cl solution (30 mL). The reaction mixture was warmed to room temperature. The mixture was extracted with ethyl acetate (3×100 mL), and the combined organic phase was washed with brine (100 mL) and dried over anhydrous Na2SO4. The solvent was evaporated under reduced pressure to give 2-methyl-pyridine-4-carbaldehyde. Yield: 1.20 g, (85%).
Quantity
6.32 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
3.39 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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